molecular formula C11H11N3OS2 B2491770 2-((3-(p-Tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864917-02-2

2-((3-(p-Tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No. B2491770
CAS RN: 864917-02-2
M. Wt: 265.35
InChI Key: VJZDCVOJAZLEGN-UHFFFAOYSA-N
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Description

The compound “2-((3-(p-Tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide” is a complex organic molecule. It contains a thiadiazole ring, which is a type of heterocyclic compound . The “p-Tolyl” part of the molecule refers to a tolyl group, which is a functional group related to toluene . These groups are commonly found in the structure of diverse chemical compounds .


Synthesis Analysis

The synthesis of thiadiazole derivatives, like the one , is often based on cyclization processes or domino reactions . The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes . The introduction of thiol group may be considered to be less known direction of chemical modification .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of the thiadiazole ring and the tolyl group. The thiadiazole ring is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . The tolyl group is a functional group related to toluene .


Chemical Reactions Analysis

The chemical reactions involving thiadiazole derivatives are diverse. The known methods for synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are summarized and discussed . The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .

Scientific Research Applications

Future Directions

Thiadiazole derivatives have emerged as a promising scaffold in medicinal chemistry and drug discovery research . They have a broad pharmacological spectrum and are a fundamental part of some clinically applied drugs . Therefore, the future research directions might include further exploration of the biological activities of these compounds and development of new synthesis methods .

properties

IUPAC Name

2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS2/c1-7-2-4-8(5-3-7)10-13-11(17-14-10)16-6-9(12)15/h2-5H,6H2,1H3,(H2,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJZDCVOJAZLEGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(p-Tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

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